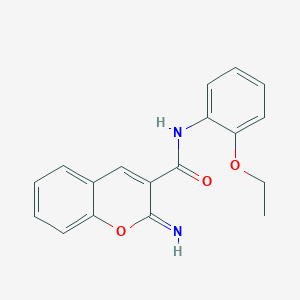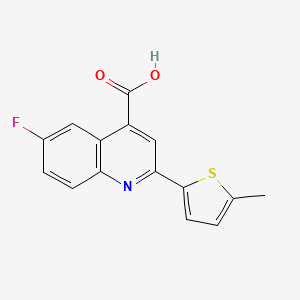![molecular formula C14H14ClFN2O4S3 B4268374 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
描述
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as CFTR(inh)-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been shown to be effective in restoring normal CFTR function in cells and animal models of cystic fibrosis, making it a promising candidate for the development of new therapies for this disease.
作用机制
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 works by binding to a specific site on the this compound chloride channel, thereby preventing the channel from opening and allowing chloride ions to pass through. This leads to a decrease in the transport of chloride ions across cell membranes, which can help to restore normal this compound function in cells and tissues affected by cystic fibrosis.
Biochemical and physiological effects:
This compound(inh)-172 has been shown to be effective in restoring normal this compound function in cells and animal models of cystic fibrosis, leading to improvements in lung function and other disease-related symptoms. This compound(inh)-172 has also been shown to have other biochemical and physiological effects, including the modulation of ion channel activity in the brain.
实验室实验的优点和局限性
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 is a potent and selective inhibitor of the this compound chloride channel, making it a valuable tool for investigating the role of this compound in disease pathogenesis and for developing new therapies for cystic fibrosis. However, like all experimental compounds, this compound(inh)-172 has certain limitations, including the need for careful dosing and monitoring to avoid toxicity and other side effects.
未来方向
There are several future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 and its potential applications in the treatment of cystic fibrosis and other diseases. These include:
1. Further investigation of the mechanism of action of this compound(inh)-172 and its effects on other ion channels and transporters.
2. Development of new formulations of this compound(inh)-172 that can be delivered to the lungs and other affected tissues more effectively.
3. Investigation of the potential use of this compound(inh)-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases.
4. Development of new compounds that target the this compound chloride channel and other ion channels and transporters involved in disease pathogenesis.
5. Investigation of the potential use of this compound(inh)-172 in the treatment of other diseases, such as epilepsy and migraine.
In conclusion, this compound(inh)-172 is a promising compound for the treatment of cystic fibrosis and other diseases, and its potential applications in research and therapy continue to be investigated. Further research is needed to fully understand its mechanisms of action and to develop new therapies that can effectively target the underlying causes of disease.
科学研究应用
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 has been extensively studied in the context of cystic fibrosis research, where it has been used to investigate the role of this compound in disease pathogenesis and to develop new therapies for this disorder. This compound(inh)-172 has also been used in other areas of research, including neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain.
属性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O4S3/c15-13-5-6-14(23-13)25(21,22)18-9-7-17(8-10-18)24(19,20)12-3-1-11(16)2-4-12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQZPHSNDCWLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)
![methyl 5-ethyl-2-({[(1-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268364.png)
![1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B4268384.png)
![methyl 2-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268392.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268404.png)
![methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268407.png)

![methyl 5-methyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268416.png)
![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)